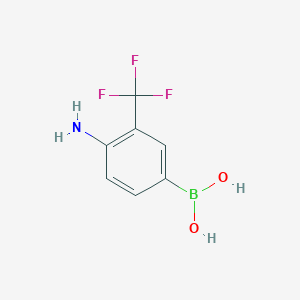![molecular formula C9H13N3 B13476859 3-{bicyclo[3.1.0]hexan-3-yl}-1H-pyrazol-5-amine](/img/structure/B13476859.png)
3-{bicyclo[3.1.0]hexan-3-yl}-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{bicyclo[310]hexan-3-yl}-1H-pyrazol-5-amine is a compound that features a unique bicyclic structure combined with a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{bicyclo[3.1.0]hexan-3-yl}-1H-pyrazol-5-amine typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using either organic or iridium photoredox catalysts under blue LED irradiation, resulting in good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, providing access to valuable bicyclic scaffolds with three contiguous stereocenters .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for larger production. The use of photoredox catalysts and blue LED irradiation can be adapted for industrial-scale synthesis, ensuring efficient and high-yield production.
Analyse Des Réactions Chimiques
Types of Reactions
3-{bicyclo[3.1.0]hexan-3-yl}-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced amines, and substitution reactions can result in various substituted derivatives of the original compound.
Applications De Recherche Scientifique
3-{bicyclo[3.1.0]hexan-3-yl}-1H-pyrazol-5-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-{bicyclo[3.1.0]hexan-3-yl}-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or antagonist of certain enzymes and receptors, affecting various biological processes. For example, it has been shown to inhibit histone deacetylase and antagonize opioid receptors . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-{bicyclo[3.1.0]hexan-3-yl}-1-methyl-1H-pyrazol-5-amine: This compound is similar in structure but has a methyl group instead of a hydrogen atom on the pyrazole ring.
4-substituted-3-benzyloxy-bicyclo[3.1.0]hexane compounds: These compounds have a benzyloxy group and are used as mGluR 2/3 antagonists.
3-azabicyclo[3.1.0]hexane derivatives: These compounds contain an azabicyclo moiety and have been studied for their antitumor properties.
Uniqueness
3-{bicyclo[3.1.0]hexan-3-yl}-1H-pyrazol-5-amine is unique due to its specific combination of a bicyclic structure and a pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H13N3 |
|---|---|
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
5-(3-bicyclo[3.1.0]hexanyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H13N3/c10-9-4-8(11-12-9)7-2-5-1-6(5)3-7/h4-7H,1-3H2,(H3,10,11,12) |
Clé InChI |
VSKLLLUWSBLKDL-UHFFFAOYSA-N |
SMILES canonique |
C1C2C1CC(C2)C3=CC(=NN3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


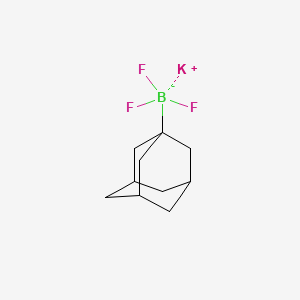

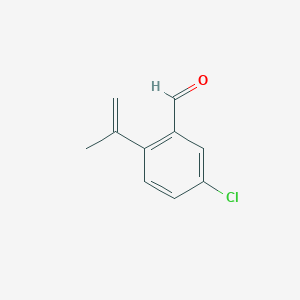

![tert-butyl N-[3-(2-hydroxyethyl)oxolan-3-yl]carbamate](/img/structure/B13476823.png)
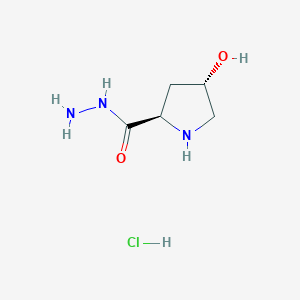
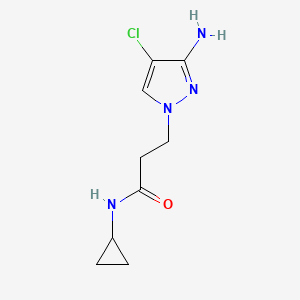
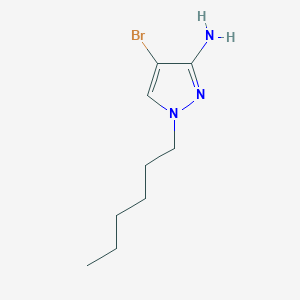
![5',7'-Dihydrospiro[oxetane-3,6'-pyrazolo[3,2-b][1,3]oxazine]-3'-carbaldehyde](/img/structure/B13476852.png)
